molecular formula C29H52NO2.Cl<br>C29H52ClNO2 B12657479 Benzylbis(2-hydroxyethyl)oleylammonium chloride CAS No. 7660-41-5

Benzylbis(2-hydroxyethyl)oleylammonium chloride

Cat. No.: B12657479
CAS No.: 7660-41-5
M. Wt: 482.2 g/mol
InChI Key: KNEOMQOZDMYOSK-KVVVOXFISA-M
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Description

Benzylbis(2-hydroxyethyl)oleylammonium chloride is a quaternary ammonium compound with the molecular formula C29H52ClNO2 and a molecular weight of 482.18168 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylbis(2-hydroxyethyl)oleylammonium chloride typically involves the reaction of oleylamine with benzyl chloride and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzylbis(2-hydroxyethyl)oleylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .

Scientific Research Applications

Benzylbis(2-hydroxyethyl)oleylammonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzylbis(2-hydroxyethyl)oleylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylbis(2-hydroxyethyl)oleylammonium chloride is unique due to its specific molecular structure, which imparts distinct surfactant properties and antimicrobial efficacy. Its ability to disrupt lipid bilayers makes it particularly effective in applications requiring potent antimicrobial action .

Properties

CAS No.

7660-41-5

Molecular Formula

C29H52NO2.Cl
C29H52ClNO2

Molecular Weight

482.2 g/mol

IUPAC Name

benzyl-bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]azanium;chloride

InChI

InChI=1S/C29H52NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-26-31,25-27-32)28-29-21-18-17-19-22-29;/h9-10,17-19,21-22,31-32H,2-8,11-16,20,23-28H2,1H3;1H/q+1;/p-1/b10-9-;

InChI Key

KNEOMQOZDMYOSK-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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